1-Butylpiperazine
Overview
Description
Synthesis Analysis
The synthesis of 1-butylpiperazine derivatives and related compounds has been explored through various chemical reactions, highlighting the versatility and reactivity of the piperazine ring. For instance, a novel synthesis approach of 4-substituted-(1-benzylpiperazin-2-yl)methanols starting from the amino acid serine involves key intermediate steps, indicating the complexity and efficiency of modern synthetic methods (Beduerftig et al., 2001).
Molecular Structure Analysis
The molecular structure and conformational analysis of 1-arylpiperazine derivatives, including those with a butyl chain, have been extensively studied using X-ray structure analysis and molecular modeling. These studies reveal the energetically favored conformations of the molecules and provide insight into the effect of the butyl chain on the compound's overall structure (Karolak‐Wojciechowska et al., 2001).
Chemical Reactions and Properties
The reactivity of 1-butylpiperazine can be illustrated by its involvement in various chemical reactions, such as the electrochemical synthesis of phenylpiperazine derivatives. This method demonstrates an environmentally friendly approach to synthesizing piperazine derivatives, showcasing the chemical versatility of 1-butylpiperazine (Nematollahi & Amani, 2011).
Scientific Research Applications
Vibrational Spectra and Theoretical Studies
- Vibrational Spectra and DFT Calculations : Research by Bağlayan et al. (2016) involved experimental and theoretical examination of 1-butylpiperazine (1bpa) using FT-IR and FT-Raman spectra. They used density functional theory (DFT) for optimizing geometric parameters, conformational equilibria, and vibrational assignments of 1bpa. This research aids in understanding the conformational stability and molecular structure of 1bpa (Bağlayan et al., 2016).
Application in Anticonvulsant Agents
- Hybrid Anticonvulsant Compounds : Kamiński et al. (2015) designed and synthesized new hybrid compounds derived from 1-butylpiperazine, combining chemical fragments of known antiepileptic drugs. These compounds demonstrated broad-spectrum anticonvulsant activity in preclinical seizure models, indicating the potential of 1-butylpiperazine derivatives in treating epilepsy (Kamiński et al., 2015).
Conformational Analysis
- Conformational Analysis of Arylpiperazine Derivatives : A study by Karolak‐Wojciechowska et al. (2001) focused on X-ray structure studies and conformational analysis of 1-arylpiperazine derivatives containing n-butyl chain. This research is crucial for understanding the molecular configuration and potential pharmacological applications of such compounds (Karolak‐Wojciechowska et al., 2001).
Radiopharmaceutical Applications
- Brain Imaging Agents : Hanson and Hassan (1987) explored radioiodinated 1-alkyl-4-phenylpiperazines, including 1-butyl derivatives, as potential brain-imaging agents. The study highlighted the significance of 1-butylpiperazine in developing diagnostic tools for brain disorders (Hanson & Hassan, 1987).
Safety And Hazards
1-Butylpiperazine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
1-butylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-3-6-10-7-4-9-5-8-10/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSVXVKIYYQWBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329832 | |
Record name | 1-Butylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30329832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butylpiperazine | |
CAS RN |
5610-49-1 | |
Record name | 1-Butylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30329832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-butylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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